Cyclopentanol, 3,4-dibutyl-1-methyl-
Description
Cyclopentanol derivatives, such as 3,4-dibutyl-1-methyl-cyclopentanol, are structurally complex alcohols with a five-membered carbon ring substituted with alkyl groups. For instance, cyclopentanol itself is typically produced via hydrogenation-rearrangement of biomass-derived furfural using bimetallic catalysts like Ru-Mo/CNT, achieving yields up to 89.1% under optimized conditions (160–180°C, 4 MPa H₂) . The introduction of bulky alkyl groups (e.g., butyl, methyl) likely alters steric and electronic properties, affecting solubility, boiling points, and reactivity in downstream applications.
Properties
CAS No. |
850222-46-7 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3,4-dibutyl-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-4-6-8-12-10-14(3,15)11-13(12)9-7-5-2/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
PTWYHRSIWNDYLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(CC1CCCC)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanol, 3,4-dibutyl-1-methyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentanol with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of cyclopentanol, 3,4-dibutyl-1-methyl- may involve the catalytic hydrogenation of cyclopentene derivatives followed by selective alkylation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 3,4-dibutyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Cyclopentanol, 3,4-dibutyl-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a solvent and intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of cyclopentanol, 3,4-dibutyl-1-methyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reaction Condition Sensitivity
- Temperature: For CPL synthesis, yields peak at 180°C but decline sharply at 200°C due to over-hydrogenation or decomposition . Substituted derivatives like 3,4-dibutyl-1-methyl-cyclopentanol may require higher temperatures to overcome steric barriers, risking side reactions.
- Pressure : Low H₂ pressure (2 MPa) favors unsaturated intermediates (e.g., CPO), while high pressure (6 MPa) promotes over-hydrogenation to THFA . For alkylated derivatives, moderate pressures (4–5 MPa) might balance hydrogenation and rearrangement.
- Catalyst Design: Ru-Mo/CNT catalysts with small metal nanoparticles (1.4 nm) and mesoporous structures enhance dispersion and inhibit oligomerization, critical for complex substrates .
Thermodynamic Considerations
Thermodynamic studies on cyclopentanol synthesis from cyclopentene show that low temperatures (323–353 K) favor equilibrium conversion (~55% yield) due to exothermic reaction profiles . For substituted derivatives, alkyl groups may increase molecular stability, shifting equilibrium toward products but requiring precise control to avoid kinetic limitations.
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